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Cat. No.: B1283100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-bromo-N-methylacetamide is a reactive chemical compound that serves as a valuable tool

in chemical proteomics. Its utility lies in the bromoacetyl group, which can covalently modify

nucleophilic amino acid residues on proteins. This irreversible modification allows for the

specific labeling and subsequent identification and quantification of these residues within

complex biological samples. The primary target for alkylation by 2-bromo-N-methylacetamide
is the thiol group of cysteine residues, which are often found in functionally significant regions

of proteins, such as enzyme active sites or sites of post-translational modifications.

These application notes provide a comprehensive overview of the use of 2-bromo-N-
methylacetamide as a chemical probe in proteomics, including its mechanism of action,

applications, and detailed experimental protocols. Due to the limited specific literature on 2-
bromo-N-methylacetamide in proteomics, the provided protocols are based on established

methods for other haloacetamide reagents, such as iodoacetamide and bromoacetamide.

Chemical Properties and Reactivity
2-bromo-N-methylacetamide (CAS: 34680-81-4) has a molecular formula of C₃H₆BrNO and a

molecular weight of 151.99 g/mol .[1] The key feature of this molecule is the electrophilic

carbon atom adjacent to the bromine atom, which is susceptible to nucleophilic attack.
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Mechanism of Action:

The primary mechanism of action involves the nucleophilic substitution (Sɴ2) reaction between

the thiol group of a cysteine residue and the α-carbon of the bromoacetyl group. The sulfur

atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon and

displacing the bromide ion, forming a stable thioether bond. This covalent modification is

essentially irreversible under physiological conditions. While cysteine is the primary target,

reactions with other nucleophilic residues like lysine, histidine, and methionine can occur,

particularly at higher pH or with prolonged incubation times.[2][3]

Applications in Proteomics
The ability of 2-bromo-N-methylacetamide to covalently label cysteines makes it a versatile

tool for various proteomics applications:

Cysteine Reactivity Profiling: Used to identify and quantify reactive cysteine residues across

the proteome. This can provide insights into their functional roles in catalysis, regulation, and

protein structure.

Activity-Based Protein Profiling (ABPP): In a competitive ABPP workflow, 2-bromo-N-
methylacetamide can be used to identify the targets of covalent inhibitors. By competing for

the same reactive cysteine, the binding of an inhibitor will reduce the labeling by the probe.

[4][5][6]

Protein Alkylation for Mass Spectrometry: As a standard alkylating agent in bottom-up

proteomics, it is used to cap reduced cysteine residues after disulfide bond reduction. This

prevents the reformation of disulfide bonds and ensures proper protein digestion and

accurate peptide identification by mass spectrometry.[7]

Target Identification and Validation: A modified version of 2-bromo-N-methylacetamide
containing a reporter tag (e.g., biotin or a clickable alkyne group) can be used to enrich and

identify its protein targets.

Data Presentation
Table 1: Physicochemical Properties of 2-bromo-N-methylacetamide
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Property Value Reference

CAS Number 34680-81-4 [1]

Molecular Formula C₃H₆BrNO [1]

Molecular Weight 151.99 g/mol [1]

Appearance
Low-melting solid or semi-solid

or liquid
[8]

Purity ≥95% [8]

Storage
Sealed in dry, room

temperature
[8]

Table 2: Representative Reaction Conditions for Cysteine Alkylation
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Parameter Condition Notes

Probe Concentration 10-50 mM
Optimal concentration should

be determined empirically.

Protein Concentration 1-5 mg/mL
Dependent on the sample and

downstream application.

Reaction Buffer 50 mM Tris-HCl, pH 7.5-8.5

Higher pH favors the

deprotonation of cysteine

thiols, increasing reactivity.

Reducing Agent (optional) 5-10 mM DTT or TCEP

For alkylation of all cysteines,

reduction of disulfide bonds is

necessary.

Incubation Time 30-60 minutes

Can be optimized based on

the reactivity of the target

cysteines.

Temperature Room temperature (20-25°C)

Reaction is typically performed

in the dark to prevent light-

induced side reactions.

Quenching Reagent
2-5 fold molar excess of DTT

or β-mercaptoethanol

To stop the reaction by

consuming excess probe.

Experimental Protocols
Protocol 1: Standard Alkylation of Cysteine Residues for
Proteomics Sample Preparation
This protocol describes the use of 2-bromo-N-methylacetamide to alkylate cysteine residues

in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

Protein sample (e.g., cell lysate, purified protein)

Urea or Guanidine Hydrochloride (for denaturation)
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Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

2-bromo-N-methylacetamide

Trypsin (mass spectrometry grade)

Ammonium bicarbonate (NH₄HCO₃) buffer

Formic acid

Procedure:

Protein Solubilization and Denaturation:

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM NH₄HCO₃,

pH 8.0).

Vortex or sonicate briefly to ensure complete solubilization.

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Reduction of Disulfide Bonds:

To the denatured protein solution, add DTT to a final concentration of 10 mM.

Incubate at 56°C for 30 minutes.

Allow the sample to cool to room temperature.

Alkylation of Cysteines:

Prepare a fresh stock solution of 2-bromo-N-methylacetamide (e.g., 500 mM in DMSO

or acetonitrile).

Add the 2-bromo-N-methylacetamide stock solution to the reduced protein sample to a

final concentration of 25-30 mM.

Incubate for 30 minutes at room temperature in the dark.
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Quenching of Excess Alkylating Reagent:

Add DTT to a final concentration of 20 mM to quench the excess 2-bromo-N-
methylacetamide.

Incubate for 15 minutes at room temperature in the dark.

Sample Preparation for Digestion:

Dilute the sample with 100 mM NH₄HCO₃, pH 8.0, to reduce the urea concentration to less

than 2 M.

Enzymatic Digestion:

Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

Incubate overnight at 37°C.

Peptide Cleanup:

Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for

LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Competitive Activity-Based Protein Profiling
(ABPP)
This protocol outlines a competitive ABPP experiment to identify the cellular targets of a

covalent inhibitor using 2-bromo-N-methylacetamide as a competitive probe.

Materials:

Cell lysate

Covalent inhibitor of interest
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2-bromo-N-methylacetamide with a reporter tag (e.g., alkyne-functionalized)

Biotin-azide (for click chemistry)

Copper(II) sulfate (CuSO₄)

Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Streptavidin agarose beads

Procedure:

Proteome Preparation:

Prepare cell lysates in a suitable buffer (e.g., PBS) and determine the protein

concentration.

Competitive Inhibition:

Pre-incubate the proteome (e.g., 1 mg/mL) with varying concentrations of the covalent

inhibitor (or DMSO as a vehicle control) for 1 hour at 37°C.

Probe Labeling:

Add the alkyne-functionalized 2-bromo-N-methylacetamide probe to a final concentration

of 50 µM.

Incubate for 1 hour at room temperature.

Click Chemistry:

To the labeled proteome, add biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and

CuSO₄ (1 mM).

Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

Enrichment of Labeled Proteins:
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Add streptavidin agarose beads to the reaction mixture and incubate for 1 hour at 4°C with

gentle rotation to capture the biotinylated proteins.

Wash the beads extensively with a series of buffers (e.g., PBS with decreasing

concentrations of SDS) to remove non-specifically bound proteins.

On-Bead Digestion:

Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM NH₄HCO₃)

containing trypsin.

Incubate overnight at 37°C.

Mass Spectrometry Analysis:

Collect the supernatant containing the digested peptides.

Analyze the peptides by LC-MS/MS.

Quantify the relative abundance of identified peptides between the inhibitor-treated and

control samples to identify proteins whose labeling is competed by the inhibitor.

Visualizations
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Caption: Workflow for standard protein alkylation using 2-bromo-N-methylacetamide.
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Caption: Competitive ABPP workflow to identify targets of a covalent inhibitor.
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Mechanism of Cysteine Alkylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1283100#2-bromo-n-methylacetamide-as-a-
chemical-probe-for-proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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